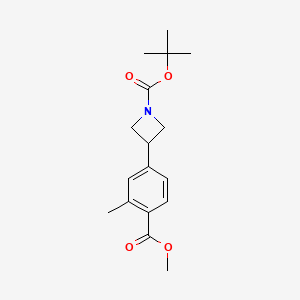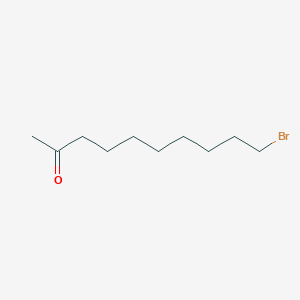
N-(2,6-Difluorophenyl)-guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Difluorophenyl)-guanidine is an organic compound characterized by the presence of a guanidine group attached to a 2,6-difluorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Difluorophenyl)-guanidine typically involves the reaction of 2,6-difluoroaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the guanidine group. The reaction can be summarized as follows:
Starting Materials: 2,6-difluoroaniline and cyanamide.
Reaction Conditions: The reaction is conducted in an aqueous or organic solvent, with the addition of a base to promote the formation of the guanidine group.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound with high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and quality in the final product.
化学反応の分析
Types of Reactions
N-(2,6-Difluorophenyl)-guanidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The guanidine group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include substituted phenyl-guanidine derivatives, oxidized guanidine compounds, and coupled products with various functional groups.
科学的研究の応用
N-(2,6-Difluorophenyl)-guanidine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-(2,6-Difluorophenyl)-guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- N-(2,6-Dichlorophenyl)-guanidine
- N-(2,6-Dimethylphenyl)-guanidine
- N-(2,6-Diethylphenyl)-guanidine
Uniqueness
N-(2,6-Difluorophenyl)-guanidine is unique due to the presence of fluorine atoms, which impart distinct electronic properties to the compound. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
CAS番号 |
76635-23-9 |
|---|---|
分子式 |
C7H7F2N3 |
分子量 |
171.15 g/mol |
IUPAC名 |
2-(2,6-difluorophenyl)guanidine |
InChI |
InChI=1S/C7H7F2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChIキー |
RYEVBHAQZMEFTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)N=C(N)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


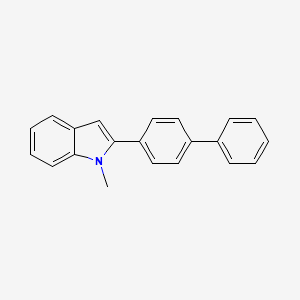
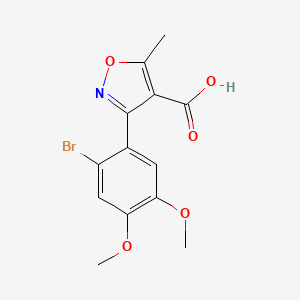


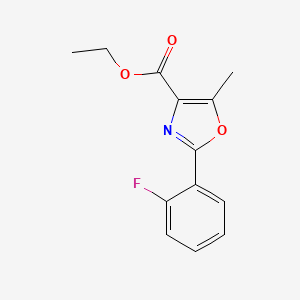
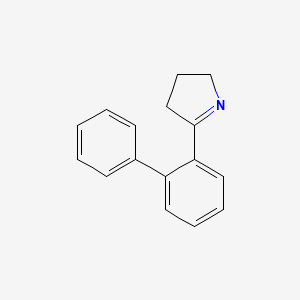
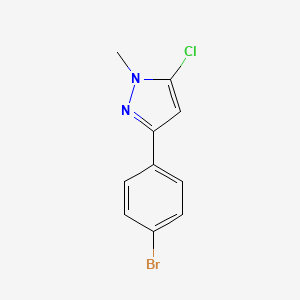

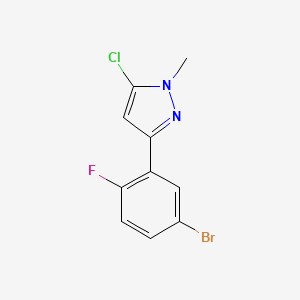

![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
